molecular formula C21H25ClFN3O4 B565511 Mosapride-d5 N-Oxide CAS No. 1246816-63-6

Mosapride-d5 N-Oxide

Cat. No.: B565511
CAS No.: 1246816-63-6
M. Wt: 442.9 g/mol
InChI Key: IMJYXYWPAQJNFA-ZBJDZAJPSA-N
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Description

Mosapride-d5 N-Oxide is a labeled metabolite of Mosapride, a gastroprokinetic agent. It is primarily used in research settings, particularly in the field of proteomics. The compound has a molecular formula of C21H20D5ClFN3O4 and a molecular weight of 442.92 .

Chemical Reactions Analysis

Mosapride-d5 N-Oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to yield different oxidation states.

    Reduction: It can be reduced to its parent compound, Mosapride, under reductive conditions.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Mosapride-d5 N-Oxide is extensively used in scientific research, particularly in:

    Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Mosapride and its metabolites.

    Biology: The compound is used in studies involving the metabolism of Mosapride, helping to understand its pharmacokinetics and pharmacodynamics.

    Medicine: Research involving this compound contributes to the development of new therapeutic agents targeting gastrointestinal disorders.

    Industry: It is used in the pharmaceutical industry for quality control and method validation

Mechanism of Action

Mosapride-d5 N-Oxide acts as a selective 5-HT4 receptor agonist, similar to its parent compound, Mosapride. This action stimulates gastric motility by enhancing the release of acetylcholine in the gastrointestinal tract. The molecular targets include the 5-HT4 receptors located on the enteric neurons, which play a crucial role in regulating gut motility .

Comparison with Similar Compounds

Mosapride-d5 N-Oxide is unique due to the presence of deuterium atoms, which makes it a stable isotope-labeled compound. Similar compounds include:

    Mosapride: The parent compound, which lacks the deuterium labeling.

    Mosapride N-Oxide: The non-deuterated version of this compound.

    Des-4-fluorobenzyl Mosapride-d5: Another deuterated metabolite of Mosapride.

These compounds share similar pharmacological properties but differ in their isotopic composition and specific applications in research.

Properties

CAS No.

1246816-63-6

Molecular Formula

C21H25ClFN3O4

Molecular Weight

442.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide

InChI

InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2

InChI Key

IMJYXYWPAQJNFA-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N

SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N

Synonyms

4-Amino-5-chloro-2-(ethoxy-d5)-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide; 

Origin of Product

United States

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